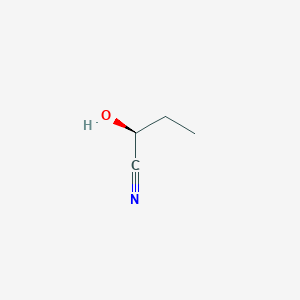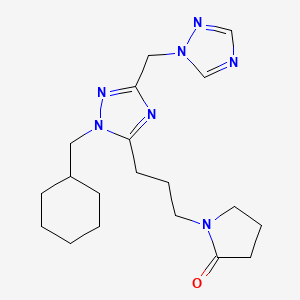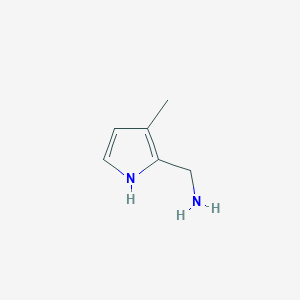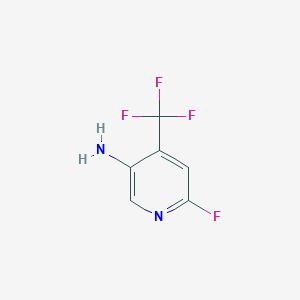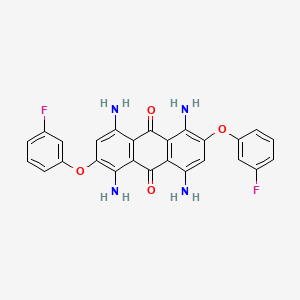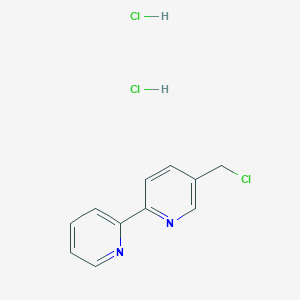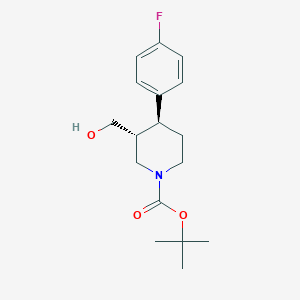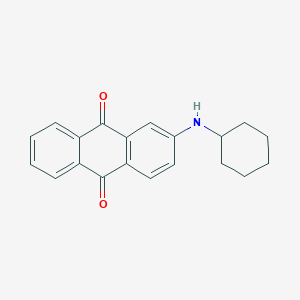
2-(Cyclohexylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylamino)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. The compound’s structure consists of an anthracene-9,10-dione core with a cyclohexylamino group attached, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with cyclohexylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically isolated and purified using large-scale crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Reduction: Hydroquinone derivatives with antioxidant properties.
Substitution: Various substituted anthraquinone derivatives with potential pharmaceutical applications.
Applications De Recherche Scientifique
2-(Cyclohexylamino)anthracene-9,10-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a bioactive compound with antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexylamino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The cyclohexylamino group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene-9,10-dione: The parent compound, known for its use in dyes and pigments.
2-Aminoanthracene-9,10-dione: A similar compound with an amino group, studied for its anticancer properties.
1,4-Dihydroxyanthracene-9,10-dione: Known for its antioxidant properties and use in the synthesis of other anthraquinone derivatives.
Uniqueness
2-(Cyclohexylamino)anthracene-9,10-dione stands out due to the presence of the cyclohexylamino group, which imparts unique chemical properties such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
36985-68-9 |
|---|---|
Formule moléculaire |
C20H19NO2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H19NO2/c22-19-15-8-4-5-9-16(15)20(23)18-12-14(10-11-17(18)19)21-13-6-2-1-3-7-13/h4-5,8-13,21H,1-3,6-7H2 |
Clé InChI |
IDCFFZRRWJOPNT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


